3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)phenol
Description
3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)phenol is a tertiary amine derivative featuring a phenolic core substituted with a branched aminoethyl side chain. The molecule combines a cyclohexylmethyl group and a phenethyl group attached to the nitrogen atom, creating a unique structural motif. Its molecular formula is C23H31NO, with a molecular weight of 337.5 g/mol, distinguishing it from simpler cyclohexylaminoethylphenols (e.g., 3-(2-cyclohexylamino-ethyl)-phenol, C14H21NO, MW 219.3 g/mol) .
Properties
Molecular Formula |
C23H31NO |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
3-[2-[cyclohexylmethyl(2-phenylethyl)amino]ethyl]phenol |
InChI |
InChI=1S/C23H31NO/c25-23-13-7-12-21(18-23)15-17-24(19-22-10-5-2-6-11-22)16-14-20-8-3-1-4-9-20/h1,3-4,7-9,12-13,18,22,25H,2,5-6,10-11,14-17,19H2 |
InChI Key |
VSXUTXKYNLMLGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN(CCC2=CC=CC=C2)CCC3=CC(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)phenol typically involves multi-step organic reactions. One common method includes the alkylation of phenol with a suitable alkyl halide in the presence of a base to form the phenolic ether. This is followed by the introduction of the aminoethyl group through nucleophilic substitution reactions. The cyclo
Biological Activity
The compound 3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)phenol is a complex organic molecule that has garnered interest for its potential biological activities. This article delves into the compound's structure, synthesis, biological interactions, and relevant studies that highlight its pharmacological potential.
Structural Overview
The molecular formula of this compound is . Its structure features a cyclohexylmethyl group, a phenethylamine moiety, and a phenolic hydroxyl group. This unique configuration allows for various interactions with biological targets, influencing its pharmacological profile.
Synthesis
The synthesis of this compound can be achieved through multiple methods, including:
- Alkylation reactions : Utilizing cyclohexylmethyl bromide and phenethylamine derivatives.
- Phenolic hydroxyl group introduction : Employing common synthetic routes for phenolic compounds.
Receptor Interactions
Research indicates that the compound exhibits significant interactions with various receptors, particularly opioid receptors. The structural characteristics suggest potential binding affinities that could modulate receptor activity. For instance, the presence of bulky groups like cyclohexylmethyl may affect steric hindrance and influence binding efficacy.
Enzyme Modulation
The compound also shows promise in modulating enzyme activities. Studies have indicated that similar compounds can act as inhibitors or activators of specific enzymes, potentially leading to therapeutic applications in conditions like pain management or inflammation.
Case Studies and Research Findings
-
Opioid Receptor Affinity :
A study focused on diphenethylamines revealed that modifications in the N-substituents significantly affect Kappa Opioid Receptor (KOR) affinity. The presence of cyclohexylmethyl was associated with enhanced receptor selectivity compared to simpler analogs . -
Cytotoxicity Studies :
While specific cytotoxicity data for this compound is limited, related phenolic compounds have demonstrated tumor cell-specific cytotoxicity in various studies. These findings suggest a need for further investigation into the anticancer potential of this compound . -
Structure-Activity Relationship (SAR) :
Research into SAR has shown that variations in substituents on the phenolic ring can lead to significant differences in biological activity. Compounds with similar structures have been evaluated for their effects on cell signaling pathways and receptor interactions .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally related compounds is beneficial:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| This compound | C21H27NO2 | Cyclohexyl group | Potentially different receptor interactions due to ring size |
| 3-(2-((Cyclopropylmethyl)(phenethyl)amino)ethyl)phenol | C21H27NO2 | Cyclopropyl group | Smaller ring may affect steric hindrance |
| 3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)phenol | C21H27NO2 | Cyclobutyl group | Intermediate ring size may alter binding affinities |
Chemical Reactions Analysis
Acid-Base Reactions
The phenolic hydroxyl group undergoes acid-base equilibria, enabling deprotonation under basic conditions. This reactivity facilitates salt formation and participation in nucleophilic reactions.
Key Observations :
-
Deprotonation occurs at pH > 10, forming a phenolate ion.
-
The tertiary amine remains protonated under acidic conditions (pH < 4).
Applications :
-
Used to isolate the compound as hydrochloride salts (e.g., 3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)phenol hydrochloride) .
Alkylation and Acylation Reactions
The tertiary amine undergoes alkylation/acylation, modifying steric and electronic properties.
Alkylation
Reagents : Alkyl halides (e.g., methyl iodide, allyl bromide), cyclobutyl tosylate .
Conditions :
-
Solvent: CH₃CN or DMF.
-
Base: NaHCO₃ or K₂CO₃.
-
Temperature: 0–30°C.
Example :
textThis compound + R-X → N-alkylated derivative
Yield : 17–85% (varies with R group) .
Acylation
Reagents : Acid chlorides (e.g., acetyl chloride), activated esters (e.g., HATU, EDC) .
Conditions :
-
Solvent: Dichloromethane or THF.
-
Base: Triethylamine or DIEA.
-
Temperature: -50°C to 30°C.
Outcome : Forms amides or sulfonamides for pharmacological studies .
Oxidation Reactions
The phenolic group and amine are susceptible to oxidation, though controlled conditions are required to avoid decomposition.
Oxidizing Agents :
-
H₂O₂ (for phenolic hydroxyl oxidation to quinones).
-
KMnO₄ (non-selective, leading to degradation).
Challenges :
-
Over-oxidation of the tertiary amine to N-oxide derivatives.
Reductive Amination
Used in synthesis to introduce cyclohexylmethyl and phenethyl groups.
Reagents : Sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride .
Conditions :
-
Solvent: THF or methanol.
-
Temperature: 0–25°C.
-
Substrates: Aldehydes/ketones with primary amines.
Example :
text3-(2-Aminoethyl)phenol + Cyclohexylmethyl ketone → this compound
Ether Cleavage
Reagents : Sodium ethanethiolate (NaSEt) .
Conditions :
-
Solvent: DMF.
-
Temperature: 80–100°C.
Application : Demethylation of methoxy-protected intermediates to regenerate phenolic hydroxyl groups .
Comparative Reactivity with Analogues
The cyclohexylmethyl group influences steric hindrance and electronic effects compared to smaller rings (Table 1).
| Analog | Key Reaction | Rate (Relative) |
|---|---|---|
| Cyclobutylmethyl-substituted derivative | Alkylation | 1.5× faster |
| Cyclopentylmethyl-substituted derivative | Acylation | 1.2× slower |
| Cyclohexylmethyl-substituted derivative | Reductive amination | Baseline |
Route A: N-Alkylation (Patent US8664242B2)
-
Substrate : 3-(2-Aminoethyl)phenol.
-
Alkylation : React with cyclohexylmethyl bromide (1.2 eq) in CH₃CN/NaHCO₃.
Route B: Reductive Amination (PMC7709145)
-
Substrate : 3-Hydroxyphenylacetaldehyde + cyclohexylmethylphenethylamine.
-
Reduction : NaBH₄ in methanol (0°C).
Stability and Degradation
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in its dual substitution (cyclohexylmethyl and phenethyl) on the nitrogen atom. Key comparisons include:
Key Observations :
- Phenethyl vs.
- Dual Substitution : The combination of cyclohexylmethyl and phenethyl groups may confer mixed affinity for σ receptors and serotonin/dopamine transporters, as seen in related amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
